4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide
Description
4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide is a bicyclic heterocyclic compound characterized by a fused 3-azabicyclo[3.1.0]hexane core with two ketone groups at positions 2 and 2. The benzene ring is substituted with a carboxamide group at the para position. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxamide moiety and rigidity from the bicyclic framework.
Properties
IUPAC Name |
4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10(15)6-1-3-7(4-2-6)14-11(16)8-5-9(8)12(14)17/h1-4,8-9H,5H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYRXOAEIOUYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the bicyclic core followed by the introduction of the benzenecarboxamide group. Common synthetic routes include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions involving appropriate precursors.
Amidation Reactions: Introduction of the benzenecarboxamide group via amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Core Modifications: The dimethyl-substituted analogs (e.g., 4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid) exhibit enhanced steric hindrance, which may influence binding affinity in enzymatic assays compared to the non-methylated parent compound .
Functional Group Variations :
- Carboxamide (-CONH₂) vs. carboxylic acid (-COOH): The carboxamide group in the target compound may enhance hydrogen-bonding interactions in biological systems, whereas carboxylic acid analogs could exhibit pH-dependent solubility .
- Ester derivatives (e.g., ethyl carboxylates) are typically prodrug candidates, designed to improve bioavailability through hydrolysis in vivo .
The ethyl ester derivative (CAS 134575-06-7) remains available, highlighting its utility as a synthetic intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
